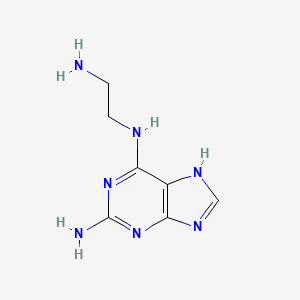

N6-(2-aminoethyl)-9H-purine-2,6-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

N6-(2-aminoethyl)-9H-purine-2,6-diamine, also known as 2-Aminoadenine or 2,6-diaminopurine, is a derivative of adenine and is used as an adenine analogue to study the structural properties of nucleic acids . It primarily targets DNA and RNA molecules, specifically interacting with thymine in DNA .

Mode of Action

The compound forms three hydrogen bonds with thymine, violating the traditional Watson-Crick base pairing . This unique interaction affects the local flexibility of DNA and prevents interaction with helix-bending proteins . This can potentially alter the structure and function of the DNA molecule.

Biochemical Pathways

It is known that the compound can influence the structural properties of nucleic acids, which can potentially affect various biochemical pathways involving dna and rna .

Result of Action

The primary molecular effect of this compound is the alteration of the structural properties of DNA. By forming three hydrogen bonds with thymine, it can affect the local flexibility of DNA and prevent interaction with helix-bending proteins

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-aminoethyl)-9H-purine-2,6-diamine involves the reaction of 2,6-diaminopurine with ethylene diamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield .

化学反应分析

Types of Reactions

N6-(2-aminoethyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, elevated temperatures.

Reduction: Sodium borohydride, room temperature.

Substitution: Halogenating agents, solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted purines and their derivatives, which can be further utilized in different applications .

科学研究应用

Chemical Properties and Mechanism of Action

N6-(2-aminoethyl)-9H-purine-2,6-diamine has the molecular formula C7H10N6 and a molecular weight of approximately 178.19 g/mol. Its structure includes two amino groups at the 2 and 6 positions of the purine ring and an aminoethyl side chain at the N6 position. This configuration allows it to form three hydrogen bonds with thymine, enhancing its stability compared to traditional adenine-thymine pairing in nucleic acids.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Medicinal Chemistry

- Anticancer Agent : Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II. This inhibition can lead to cell death in rapidly dividing cancer cells .

- Antiviral Properties : The compound is also being studied for its antiviral effects, particularly against viruses that rely on nucleic acid metabolism .

Molecular Biology

- Genetic Research : Used as an adenine analogue to study the structural properties of nucleic acids, influencing the understanding of genetic information encoding.

- Synthetic Biology : Its unique bonding properties make it valuable in synthetic biology applications where stable nucleic acid structures are required .

Chemical Synthesis

- Building Block for Complex Molecules : Employed as a precursor in the synthesis of more complex purine derivatives and other bioactive compounds.

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibited topoisomerase II activity in vitro. The compound was shown to induce apoptosis in cancer cell lines through its action on this enzyme, highlighting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Enzyme Inhibition

Research indicated that derivatives of this compound could be designed to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One derivative exhibited an IC50 value of 19 nM against CDK2, showcasing promising selectivity and anti-proliferative effects against triple-negative breast cancer cells .

相似化合物的比较

Similar Compounds

Adenine: A canonical nucleobase that pairs with thymine by forming two hydrogen bonds.

Guanine: Another canonical nucleobase that pairs with cytosine by forming three hydrogen bonds.

2,6-Diaminopurine: A similar compound that also pairs with thymine but has different structural properties.

Uniqueness

N6-(2-aminoethyl)-9H-purine-2,6-diamine is unique due to its ability to form three hydrogen bonds with thymine, providing greater stability compared to adenine-thymine pairs. This property makes it a valuable tool in synthetic biology and genetic research .

生物活性

N6-(2-aminoethyl)-9H-purine-2,6-diamine, commonly referred to as 2,6-diaminopurine (DAP), is a purine derivative structurally similar to adenine. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and nucleic acid interactions. This article delves into the biological activity of DAP, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₅H₈N₆

- Molecular Weight : 168.16 g/mol

DAP primarily functions as an adenine analogue and can be incorporated into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to growth inhibition in various cell types, including tumor cells. The additional amino group at position 2 enhances its ability to form three hydrogen bonds with uracil or thymine, increasing the stability of nucleic acid duplexes compared to adenine, which forms only two hydrogen bonds .

Biological Activities

-

Antitumor Activity :

- DAP has shown significant antitumor effects in various studies. For instance, it demonstrated considerable anti-leukemic activity in mouse models, with compounds derived from DAP exhibiting T/C values over 170 against L1210 leukemia .

- In vitro studies have indicated that DAP can increase p53 levels in cancer cells with specific mutations, enhancing the cellular response to DNA damage.

- Inhibition of Enzymatic Activity :

-

Photochemical Stability :

- DAP has been shown to maintain stability under UV irradiation conditions, which is particularly relevant for its potential applications in prebiotic chemistry and RNA/DNA oligomer formation.

Table 1: Summary of Antitumor Efficacy in Mouse Models

| Compound | Dose (mg/kg) | T/C (%) | Notes |

|---|---|---|---|

| Sulfenosine (8b) | 22 | 170 | Significant reduction in viable cells |

| Sulfinosine (9b) | 173 | 167 | Comparable efficacy against L1210 leukemia |

| 5'-deoxy analogue (9c) | 104 | 172 | Effective single treatment |

Table 2: Inhibition Potencies of DAP Derivatives

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound 11l | CDK2 | 19 | High |

| Compound 5a | CDK2 | 310 | Moderate |

| Compound 11c | CDK2 | 110 | High |

Pharmacokinetics

DAP exhibits favorable pharmacokinetic properties, including stability in plasma and widespread distribution throughout the body. Its ability to spontaneously base pair with uracil enhances its efficacy in nucleic acid research and therapeutic applications .

属性

IUPAC Name |

6-N-(2-aminoethyl)-7H-purine-2,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N7/c8-1-2-10-5-4-6(12-3-11-4)14-7(9)13-5/h3H,1-2,8H2,(H4,9,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXHVNKVDXBPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。